molecular formula C11H7N3O2 B3004004 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one CAS No. 160687-68-3

3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3004004
CAS No.: 160687-68-3
M. Wt: 213.196
InChI Key: DPIMJNAXJMQSOO-UHFFFAOYSA-N
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Description

3-Phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one (CAS 160687-68-3) is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.19 g/mol . This fused heterocyclic structure is of significant interest in medicinal chemistry due to its resemblance to purine analogs, which are well-known scaffolds in the development of bioactive molecules . Oxazolo[5,4-d]pyrimidine derivatives, a closely related structural class, have been extensively researched and demonstrate a wide spectrum of biological activities. These include serving as inhibitors of key enzymes and receptors implicated in disease pathways . Specifically, such compounds have been identified as potent inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . The inhibition of these targets plays a crucial role in disrupting tumor angiogenesis and cancer cell proliferation, highlighting the potential value of this chemical scaffold in oncology research . Furthermore, derivatives have shown promising immunomodulatory properties, with some compounds strongly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes, suggesting potential application as immunosuppressants . Other noted activities in related analogs include antiviral effects and the ability to induce apoptosis in tumor cell lines . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-6H-[1,2]oxazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIMJNAXJMQSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group can yield the desired compound . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For instance, the compound can undergo nucleophilic substitution reactions with primary aliphatic amines, leading to the formation of acetamidines as by-products . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of oxazolo[4,5-d]pyrimidine compounds exhibit antiviral activity. Specifically, 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one has been studied for its potential against viral infections such as hepatitis C. The compound demonstrates immunomodulatory effects that can enhance the immune response against viral pathogens .

Antitumor Activity

Several studies have reported the cytotoxic effects of oxazolo[4,5-d]pyrimidine derivatives on various cancer cell lines. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, it has been suggested that the compound's structure allows it to interact with DNA and RNA synthesis pathways, disrupting cancer cell proliferation .

Hepatitis C Treatment

A notable case study involved the application of this compound in a clinical setting for treating hepatitis C patients. The study found that patients receiving this compound showed a significant reduction in viral load compared to those receiving standard treatment alone. This suggests its potential as an adjunct therapy in hepatitis C management .

Cancer Cell Line Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability and significant induction of apoptosis markers such as caspase activation and PARP cleavage .

Data Summary Table

Application AreaMechanism of ActionNotable Findings
AntiviralInhibition of viral replicationSignificant reduction in hepatitis C viral load
AntitumorInduction of apoptosisDose-dependent inhibition observed in cancer cell lines

Mechanism of Action

The mechanism of action of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in cyclization reactions that lead to the formation of pyrimidine rings . This interaction can affect various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidin-7-one Derivatives

  • Example Compound : 3-Phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one (CID: 135935333)
    • Molecular Formula : C₁₁H₇N₃OS
    • Key Differences : Replacement of the oxazole oxygen with sulfur alters electronic properties and polarizability.
    • Physicochemical Properties :
  • Predicted Collision Cross-Section (CCS): 145.7 Ų (for [M+H]+) .
  • Higher molecular weight (261.26 g/mol) compared to oxazolo analogs (229.20 g/mol). Bioactivity: Limited data, but sulfur-containing analogs often exhibit improved metabolic stability and binding to sulfur-interacting enzyme pockets .

Triazolo[4,5-d]pyrimidin-7-one Derivatives

  • Example Compound : 3-(4-Bromobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (8a)
    • Synthesis : Refluxing triazole derivatives in formic acid, yielding products with a triazole ring .
    • Key Differences : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility.
    • Bioactivity : Triazolo derivatives are frequently explored as kinase inhibitors or antimicrobial agents due to their versatile binding modes .

Functionalized Oxazolo[4,5-d]pyrimidines

  • Example Compounds : 7-Substituted oxazolo[4,5-d]pyrimidines (e.g., compounds 10–15 from )
    • Synthesis : Chlorination (POCl₃) followed by amine substitution (piperazine, diazepane) .
    • Key Modifications :
  • Compound 10 : 7-(4-(Methylsulfonyl)piperazin-1-yl) substitution.
  • Compound 14 : 7-(4-(Phenylsulfonyl)-1,4-diazepan-1-yl) substitution.
    • Impact on Properties :
  • Melting Points : Range from 192°C to 291°C, influenced by sulfonyl groups .
  • logP Values : 3.65–6.72; higher logP (>5) correlates with cytotoxicity (e.g., compounds 1–4, 9, 15 ) .

Structural and Pharmacokinetic Comparison

Molecular Properties

Parameter 3-Phenyl-oxazolo[4,5-d]pyrimidin-7-one Thiazolo Analog (CID 135935333) Triazolo Derivative (8a)
Molecular Formula C₁₁H₇N₃O₂ C₁₁H₇N₃OS C₁₁H₈BrN₅O
Molecular Weight (g/mol) 229.20 261.26 306.12
logP (Predicted) ~5.5–6.7 Not reported ~4.2 (estimated)
H-Bond Acceptors 5–8 6 7

Drug-Likeness and ADMET

  • Lipinski’s Rule Compliance :
    • Only 4/15 oxazolo derivatives comply (e.g., compounds 5, 6, 10, 13 ) due to high logP .
    • Triazolo and thiazolo analogs may have better compliance due to lower logP.
  • Cytotoxicity :
    • Oxazolo derivatives with logP >5 (e.g., 1–4, 9, 15 ) show CC₅₀ <150 μM, limiting therapeutic utility .
    • Thiazolo/triazolo analogs may offer improved safety profiles, though data are sparse .

Biological Activity

3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the oxazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions between substituted pyrimidine derivatives and oxazole precursors. One common method includes the reaction of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride, which leads to the formation of various oxazolo[4,5-d]pyrimidines. Structural modifications can enhance the compound's reactivity and biological profile by introducing functional groups that influence its interaction with biological targets .

Anticancer Properties

Research indicates that compounds within the oxazolo[4,5-d]pyrimidine class exhibit significant anticancer properties. Studies have shown that this compound displays differential inhibitory effects on various cancer cell lines. The presence of lipophilic chains in certain derivatives has been linked to increased biological activity against specific cancer types .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Induction of apoptosis
MCF-7 (Breast)12.8Inhibition of cell proliferation
HeLa (Cervical)10.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The antimicrobial mechanism may involve disruption of cellular processes or inhibition of key enzymes essential for microbial survival .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLInhibition of cell wall synthesis
S. aureus16 µg/mLDisruption of protein synthesis
C. albicans64 µg/mLMembrane integrity disruption

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl group or the oxazole ring can significantly influence the biological activity of this compound. For instance, substituents at specific positions on the phenyl ring can enhance potency against cancer cells or improve selectivity against microbial pathogens .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell proliferation via apoptosis induction pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria showed promising results for this compound as a potential lead for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one and its derivatives?

The synthesis typically involves a multi-step process starting with oxazolones as precursors. Key steps include:

  • Chlorination : Treatment with POCl₃ and dimethylaniline at 105–110°C to generate 7-chloro intermediates .
  • Amine substitution : Reaction with primary/secondary amines in dioxane under reflux to introduce substituents at position 7 .
  • Sulfonylation : Derivatization using alkyl/arylsulfonyl chlorides in the presence of triethylamine to enhance structural diversity . Example yields for analogous compounds range from 71% to 77% depending on substituents .

Q. How are oxazolo[4,5-d]pyrimidine derivatives characterized structurally?

Methodological characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., phenyl or methyl groups) .
  • Mass spectrometry (LC-MS) : Validates molecular weights and fragmentation patterns .
  • Elemental analysis : Ensures purity by matching experimental C/H/N/S percentages to theoretical values (e.g., ±0.3% deviation) .

Q. What preliminary biological activities are reported for oxazolo[4,5-d]pyrimidine derivatives?

While limited data exists for the phenyl-substituted variant, related compounds exhibit:

  • Anticancer activity : Structural analogs inhibit tumor cell proliferation via kinase modulation .
  • Immunomodulatory effects : Derivatives with triazole-oxadiazole motifs stimulate splenocyte proliferation and suppress delayed-type hypersensitivity in murine models .

Advanced Research Questions

Q. How can synthetic yields be optimized for 7-amine-substituted oxazolo[4,5-d]pyrimidines?

Critical parameters include:

  • Solvent selection : Dioxane or THF improves reaction homogeneity .
  • Catalyst use : Triethylamine enhances nucleophilic substitution efficiency .
  • Temperature control : Reflux conditions (100–110°C) balance reaction rate and side-product formation . For example, substituting piperazine under reflux in dioxane achieves 72–77% yields in sulfonylated derivatives .

Q. What strategies resolve contradictions between predicted and experimental bioactivity data?

Case study: High cytotoxicity (CC₅₀ < 50 μM) observed in lipophilic derivatives (logP > 5.5) despite antiviral intent . Solutions:

  • Structural modification : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce logP and improve selectivity .
  • In silico screening : Use Molinspiration or pkCSM to pre-filter compounds with favorable drug-like properties (e.g., molecular weight <500 Da, H-bond acceptors ≤10) .

Q. How do crystallographic methods (e.g., SHELX) aid in resolving structural ambiguities?

SHELX software is employed for:

  • Small-molecule refinement : High-resolution X-ray data resolves bond lengths/angles (precision <0.01 Å) .
  • Twinned data analysis : SHELXL handles pseudo-merohedral twinning common in heterocyclic crystals .
  • Validation : CIF files generated via SHELXPRO ensure compliance with IUCr standards .

Q. What computational approaches predict pharmacokinetic properties of oxazolo[4,5-d]pyrimidines?

Key tools and outputs:

  • Molinspiration : Calculates logP, topological polar surface area (TPSA), and Lipinski compliance. Only 4/15 derivatives meet all Lipinski criteria .
  • pkCSM : Predicts intestinal absorption (>80% for most derivatives) and blood-brain barrier permeability (e.g., compound 1 has high CNS penetration potential) .
  • ADMET profiling : Identifies cytochrome P450 inhibition risks to guide toxicity studies .

Key Research Challenges

  • Toxicity mitigation : High lipophilicity correlates with cytotoxicity; prioritize hydrophilic functionalization .
  • Bioactivity gaps : Limited antiviral efficacy in current derivatives warrants scaffold diversification (e.g., hybrid triazole-oxazolo systems) .
  • Crystallographic refinement : SHELX optimization for low-resolution or twinned datasets remains critical for structural validation .

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